4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic organic compound It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the bromination of 6-methyl-4,5-dihydropyridazin-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridazinones.
Oxidation: Formation of pyridazinone oxides.
Reduction: Formation of dihydropyridazinone derivatives.
Scientific Research Applications
4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4,5-dihydropyridazin-3(2H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.
4-Chloro-6-methyl-4,5-dihydropyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
4-Iodo-6-methyl-4,5-dihydropyridazin-3(2H)-one: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of the bromine atom, which influences its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-3-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3-2-4(6)5(9)8-7-3/h4H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXBVIMNZJKXEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526167 | |
Record name | 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89095-36-3 | |
Record name | 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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